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Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science,
found in a vast array of natural products and synthetic compounds with significant biological
and physical properties.[1][2] This guide focuses on a specific, functionalized derivative: 4-
Bromo-1-methylisoquinoline. The strategic placement of a bromine atom at the C4 position
and a methyl group at the C1 position creates a unique building block with significant potential
for diversification. The bromine atom serves as a versatile synthetic handle for a variety of
cross-coupling reactions, allowing for the systematic exploration of the chemical space around
the isoquinoline core. This guide will provide an in-depth analysis of the synthesis, reactivity,
and promising research applications of 4-Bromo-1-methylisoquinoline, with a primary focus
on drug discovery and potential use in materials science. Detailed experimental protocols and
workflows are provided to empower researchers to harness the full potential of this valuable
intermediate.

The Isoquinoline Core: A Foundation of Significance

Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic
compounds.[3] Their structure, consisting of a benzene ring fused to a pyridine ring, is a key
feature in numerous alkaloids with potent pharmacological activities, including the analgesic
morphine, the antimicrobial berberine, and the muscle relaxant papaverine.[2][4] The
therapeutic relevance of this scaffold has driven extensive research, leading to the
development of synthetic isoquinoline-based drugs for a wide range of diseases, including
cancer, microbial infections, and cardiovascular disorders.[2][5][6] The value of the isoquinoline

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b035474?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_4_Substituted_Isoquinolines_as_Kinase_Inhibitors.pdf
https://books.rsc.org/books/edited-volume/529/chapter/176464/Isoquinolines
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554109/
https://books.rsc.org/books/edited-volume/529/chapter/176464/Isoquinolines
https://www.amerigoscientific.com/resource-exploring-the-chemistry-and-applications-of-isoquinoline.html
https://books.rsc.org/books/edited-volume/529/chapter/176464/Isoquinolines
https://pmc.ncbi.nlm.nih.gov/articles/PMC10873978/
https://www.mdpi.com/1420-3049/30/24/4760
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

motif lies in its rigid, planar structure which can effectively interact with biological targets, and
its nitrogen atom which can act as a hydrogen bond acceptor or be protonated, influencing
solubility and receptor binding.

Physicochemical Profile: 4-Bromo-1-
methylisoquinoline

Understanding the fundamental properties of 4-Bromo-1-methylisoquinoline (CAS: 104704-
40-7) is the first step in designing its applications.

Property Value Source
Molecular Formula C10HsBrN [7]
Molecular Weight 222.08 g/mol [8]
Monoisotopic Mass 220.98401 Da [718]
Boiling Point (Predicted) 304.4 °C [8]
Density (Predicted) 1.488 g/cm3 [8]
XLogP3 (Predicted) 3.2 [71[8]

These predicted properties suggest a stable, lipophilic molecule suitable for various organic
transformations and with the potential for good cell permeability, a desirable trait in drug
candidates.

Synthesis of the Core Scaffold

The synthesis of substituted isoquinolines can be achieved through several classic and modern
methodologies. For 4-Bromo-1-methylisoquinoline, a modified Bischler-Napieralski reaction
followed by aromatization and bromination is a logical and efficient approach.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/613570
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://pubchemlite.lcsb.uni.lu/e/compound/613570
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://pubchemlite.lcsb.uni.lu/e/compound/613570
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Phenylethanamine
Bischls i i
N-(2-Phenylethyl)acetamide Reaction
Acetic Anhydride 1-Methyl-3,4-dihydroisoquinoline | ~ Aromatization

Electrophilic
Substitution

POCIs or P20s
(Cyclization)

1-Methylisoquinoline
N-Bromosuccinimide (NBS)
(Bromination)

Pd/C or Sulfur
(Dehydrogenation)

4-Bromo-1-methylisoquinoline

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 4-Bromo-1-methylisoquinoline.

The key steps involve the acylation of 2-phenylethanamine, followed by an acid-catalyzed
intramolecular cyclization to form the dihydroisoquinoline intermediate. Subsequent
dehydrogenation yields the aromatic 1-methylisoquinoline core. The final step is a
regioselective electrophilic bromination, where N-Bromosuccinimide (NBS) is a suitable reagent
to install the bromine atom at the electron-rich C4 position.

Chemical Reactivity: The Power of the C4-Bromine

The bromine atom at the C4 position is the molecule's primary asset, acting as a versatile
handle for introducing a wide range of functional groups via transition metal-catalyzed cross-
coupling reactions.[9] This capability is paramount for generating chemical libraries for
structure-activity relationship (SAR) studies in drug discovery.
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Caption: Key cross-coupling reactions for functionalizing the C4 position.

¢ Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic
acids or esters. This is ideal for introducing aryl or heteroaryl moieties, which are crucial for
modulating pharmacokinetic properties and exploring interactions with protein targets.[10]

e Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[11][12] The resulting
alkynyl-isoquinolines are valuable intermediates themselves or can be incorporated into
materials with interesting electronic properties.

e Buchwald-Hartwig Amination: Creates C-N bonds, allowing the introduction of primary or
secondary amines. This is a powerful tool for installing groups that can act as hydrogen bond
donors or key pharmacophores.[12]

Potential Research Areas
Drug Discovery: Targeting Protein Kinases
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Rationale: The isoquinoline scaffold is a well-established framework for the development of
protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their
dysregulation is a hallmark of cancer and inflammatory diseases.[1][13] Many approved kinase
inhibitors feature nitrogen-containing heterocyclic cores. The 4-Bromo-1-methylisoquinoline
scaffold offers an excellent starting point for developing novel kinase inhibitors due to its
structural similarity to known active compounds and the synthetic tractability of the C4 position.
By performing Suzuki coupling with a variety of (hetero)aryl boronic acids, a library of
compounds can be generated to probe the ATP-binding site of various kinases.

Proposed Research Workflow:
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Caption: Workflow for developing kinase inhibitors from the target scaffold.
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Potential Targets:

e Cyclin-Dependent Kinases (CDKSs): Inhibitors of CDKs are a promising therapeutic approach
for cancer by controlling the cell cycle.[5]

e Glycogen Synthase Kinase 3 (GSK-3): Implicated in neurodegenerative disorders and
cancer.

 MAPK Pathway Kinases: Crucial for cell proliferation and survival signals.[1]

Materials Science: Organic Electronics

Rationale: Polycyclic aromatic hydrocarbons and N-heterocycles are foundational components
of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic
photovoltaics (OPVs). The rigid, planar isoquinoline core can facilitate 1t-1t stacking, which is
essential for charge transport. The ability to functionalize the scaffold at the C4 position via
Sonogashira or Suzuki couplings allows for the tuning of electronic properties, such as the
HOMO/LUMO energy levels. Attaching electron-donating or electron-withdrawing groups can
modulate the compound's properties to function as a hole-transport, electron-transport, or
emissive material.

Proposed Research Directions:

o Synthesis of -Conjugated Systems: Use iterative Sonogashira and Suzuki reactions to build
larger, conjugated molecules and oligomers based on the 4-substituted-1-methylisoquinoline
unit.

o Photophysical Characterization: Investigate the absorption, emission, and fluorescence
guantum yields of newly synthesized derivatives.

» Device Fabrication and Testing: Incorporate promising materials as layers in prototype OLED
or OPV devices to evaluate their performance.

Experimental Protocols

These protocols are representative procedures and should be adapted and optimized based on
the specific substrate and laboratory conditions.
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Protocol 6.1: General Procedure for Suzuki-Miyaura
Coupling

This protocol details the synthesis of a 4-Aryl-1-methylisoquinoline derivative.

o Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-1-methylisoquinoline
(2.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine)
[Pd(PPhs)4] (0.05 eq.), and potassium carbonate (K2COs) (2.5 eq.).

o Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a
degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to
the starting bromide).

» Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or LC-MS.

e Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl
acetate. Wash the organic layer sequentially with water and brine.

 Purification: Dry the organic phase over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to yield the final product.

Protocol 6.2: General Procedure for Sonogashira
Coupling

This protocol details the synthesis of a 4-Alkynyl-1-methylisoquinoline derivative.

+ Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-1-methylisoquinoline

(1.0 eq.), bis(triphenylphosphine)palladium(ll) dichloride [PdCIz(PPhs)z] (0.03 eq.), and
copper(l) iodide (Cul) (0.06 eq.).

» Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add
degassed anhydrous solvent such as triethylamine (EtsN) or a mixture of toluene/EtsN. Add
the terminal alkyne (1.5 eq.) via syringe.
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o Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60
°C) until the starting material is consumed, as monitored by TLC.

o Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in
dichloromethane or ethyl acetate and filter through a pad of celite to remove metal salts.

 Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH4Cl) and brine.
Dry the organic layer over Na=SOa, filter, and concentrate. Purify the crude product by flash
column chromatography.

Conclusion and Future Outlook

4-Bromo-1-methylisoquinoline is more than just a chemical intermediate; it is a gateway to
vast and underexplored chemical space. Its strategic functionalization provides a robust
platform for generating novel molecules with tailored properties. The most immediate and
promising application lies in the field of medicinal chemistry, particularly in the development of
kinase inhibitors for oncology and inflammatory diseases. The systematic application of modern
cross-coupling chemistry to this scaffold will undoubtedly lead to the discovery of potent and
selective biological modulators. Furthermore, its potential in materials science, while less
explored, presents an exciting frontier for creating novel organic electronic materials. The
continued investigation into the synthesis and application of derivatives from this versatile core
will be a fruitful endeavor for both academic and industrial researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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